![molecular formula C12H10BClO3 B1457211 [4-(4-Clorofenoxi)fenil]ácido borónico CAS No. 1035491-05-4](/img/structure/B1457211.png)
[4-(4-Clorofenoxi)fenil]ácido borónico
Descripción general
Descripción
“[4-(4-Chlorophenoxy)phenyl]boronic acid” is a type of boronic acid derivative . Boronic acids are commonly used in organic chemistry and medicinal chemistry due to their ability to form stable covalent bonds with sugars, amines, and other organic compounds .
Chemical Reactions Analysis
Boronic acids, such as “[4-(4-Chlorophenoxy)phenyl]boronic acid”, can participate in various chemical reactions. They are often used as reactants in palladium-catalyzed direct arylation . They can also undergo Suzuki-Miyaura cross-coupling reactions .Aplicaciones Científicas De Investigación
Aplicaciones de detección
[4-(4-Clorofenoxi)fenil]ácido borónico: se utiliza en diversas aplicaciones de detección debido a su capacidad de interactuar con dioles y bases de Lewis fuertes como aniones fluoruro o cianuro. Esta interacción es fundamental en ensayos homogéneos y detección heterogénea, incluida la interfaz del material de detección o dentro de la muestra a granel .
Etiquetado biológico
La interacción clave del compuesto con los dioles también permite su uso en el etiquetado biológico. Se puede conjugar a biomoléculas, lo que permite la detección y el seguimiento de los procesos biológicos .
Manipulación y modificación de proteínas
Los investigadores utilizan This compound para la manipulación y modificación de proteínas. Esto incluye alterar las estructuras, funciones o unir proteínas a otras moléculas o superficies para su estudio .
Tecnologías de separación
En las tecnologías de separación, este derivado de ácido borónico se utiliza para separar mezclas complejas. Puede unirse selectivamente a ciertas moléculas, lo que ayuda a su aislamiento de una mezcla .
Desarrollo de terapias
El compuesto se está explorando por su potencial en el desarrollo de terapias. Su capacidad para unirse a moléculas biológicas específicas lo convierte en un candidato para sistemas de administración de fármacos dirigidos .
Electroforesis de moléculas glicosiladas
También se utiliza en la electroforesis de moléculas glicosiladas. Esta aplicación aprovecha la afinidad del compuesto por los residuos de azúcar, lo que es útil en el análisis de proteínas glicosiladas .
Análisis Bioquímico
Biochemical Properties
[4-(4-Chlorophenoxy)phenyl]boronic acid plays a significant role in biochemical reactions, particularly in the field of enzyme inhibition. This compound is known to interact with serine proteases, a class of enzymes that play a crucial role in various physiological processes. The boronic acid group in [4-(4-Chlorophenoxy)phenyl]boronic acid forms a reversible covalent bond with the active site serine residue of serine proteases, leading to enzyme inhibition. This interaction is highly specific and can be used to study the function and regulation of serine proteases in different biological contexts .
Cellular Effects
The effects of [4-(4-Chlorophenoxy)phenyl]boronic acid on cellular processes are diverse and depend on the type of cells and the concentration of the compound. In cancer cells, [4-(4-Chlorophenoxy)phenyl]boronic acid has been shown to induce apoptosis, a programmed cell death mechanism, by inhibiting proteasome activity. This inhibition leads to the accumulation of misfolded proteins and the activation of stress response pathways, ultimately resulting in cell death. Additionally, [4-(4-Chlorophenoxy)phenyl]boronic acid can modulate cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation .
Molecular Mechanism
At the molecular level, [4-(4-Chlorophenoxy)phenyl]boronic acid exerts its effects through the inhibition of proteasome activity. The boronic acid group of the compound binds to the catalytic threonine residue in the proteasome’s active site, preventing the degradation of ubiquitinated proteins. This inhibition disrupts the normal protein turnover process, leading to the accumulation of damaged and misfolded proteins. The resulting cellular stress triggers various signaling pathways, including the unfolded protein response (UPR) and apoptosis .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of [4-(4-Chlorophenoxy)phenyl]boronic acid can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but prolonged exposure to light and air can lead to its degradation. Studies have shown that the inhibitory effects of [4-(4-Chlorophenoxy)phenyl]boronic acid on proteasome activity can persist for several hours, but the compound’s efficacy may decrease over time due to degradation. Long-term exposure to [4-(4-Chlorophenoxy)phenyl]boronic acid in cell culture systems has been associated with sustained inhibition of proteasome activity and prolonged cellular stress responses .
Dosage Effects in Animal Models
The effects of [4-(4-Chlorophenoxy)phenyl]boronic acid in animal models vary with different dosages. At low doses, the compound can effectively inhibit proteasome activity without causing significant toxicity. At higher doses, [4-(4-Chlorophenoxy)phenyl]boronic acid can induce toxic effects, including liver and kidney damage, due to the accumulation of misfolded proteins and the activation of stress response pathways. Threshold effects have been observed, where a certain concentration of the compound is required to achieve significant proteasome inhibition and therapeutic effects.
Metabolic Pathways
[4-(4-Chlorophenoxy)phenyl]boronic acid is involved in metabolic pathways related to protein degradation and cellular stress responses. The compound interacts with the proteasome, a multi-enzyme complex responsible for degrading ubiquitinated proteins. By inhibiting proteasome activity, [4-(4-Chlorophenoxy)phenyl]boronic acid affects the metabolic flux of proteins and alters the levels of various metabolites involved in stress response pathways. Additionally, the compound may be metabolized by liver enzymes, leading to the formation of inactive metabolites that are excreted from the body .
Transport and Distribution
Within cells and tissues, [4-(4-Chlorophenoxy)phenyl]boronic acid is transported and distributed through passive diffusion and active transport mechanisms. The compound can interact with specific transporters and binding proteins that facilitate its uptake and distribution. Once inside the cell, [4-(4-Chlorophenoxy)phenyl]boronic acid can accumulate in specific cellular compartments, such as the cytoplasm and the endoplasmic reticulum, where it exerts its inhibitory effects on proteasome activity .
Subcellular Localization
The subcellular localization of [4-(4-Chlorophenoxy)phenyl]boronic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm and the endoplasmic reticulum, where it interacts with the proteasome and inhibits its activity. Targeting signals and post-translational modifications may direct [4-(4-Chlorophenoxy)phenyl]boronic acid to specific subcellular compartments, enhancing its efficacy and specificity in inhibiting proteasome activity .
Propiedades
IUPAC Name |
[4-(4-chlorophenoxy)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BClO3/c14-10-3-7-12(8-4-10)17-11-5-1-9(2-6-11)13(15)16/h1-8,15-16H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWCZAQAFQKTBBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OC2=CC=C(C=C2)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1035491-05-4 | |
| Record name | [4-(4-chlorophenoxy)phenyl]boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


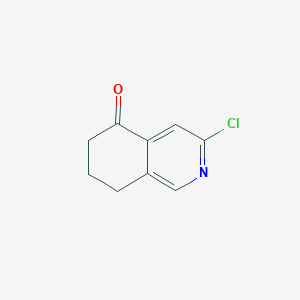

![Methyl 2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine-7-carboxylate](/img/structure/B1457133.png)
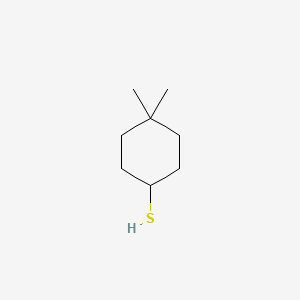
![2-[1-(2-Methoxy-2-oxoethyl)cyclopentyl]acetic acid](/img/structure/B1457135.png)
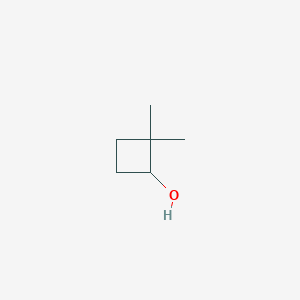
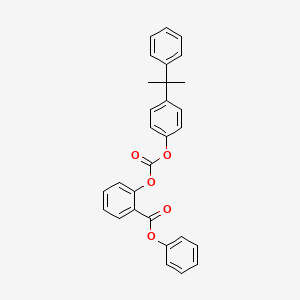
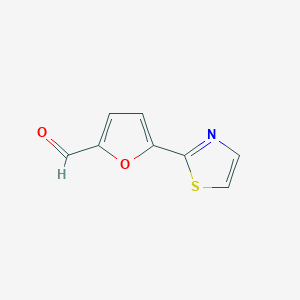
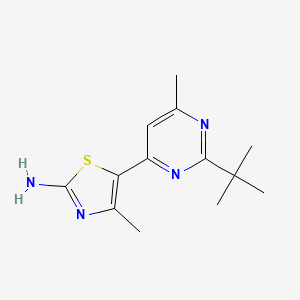

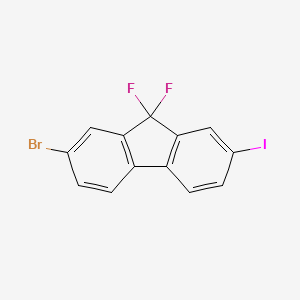
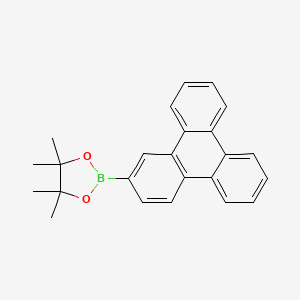
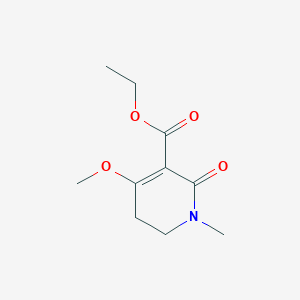
![2-Benzyloxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzoic acid methyl ester](/img/structure/B1457148.png)
